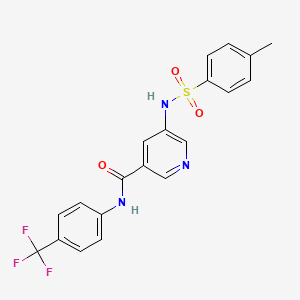

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLYYBQJSHJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of 4-methylphenylamine to form 4-methylphenylsulfonamide. This intermediate is then coupled with 4-(trifluoromethyl)nicotinic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Análisis De Reacciones Químicas

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have highlighted the potential antimicrobial properties of sulfonamide derivatives, including the target compound. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Case Study : A derivative of the compound was tested against various strains of bacteria, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Antitumor Activity

The structural features of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide suggest potential antitumor activity. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined, indicating effective dose ranges for inducing cell death.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as a reversible inhibitor of certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase, which are critical in various physiological processes.

- Research Findings : Inhibition assays revealed that the compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting its utility in developing treatments for conditions like glaucoma or bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the phenyl rings or sulfonamide group can lead to variations in potency and selectivity against target enzymes or pathogens.

| Modification | Biological Activity | Comments |

|---|---|---|

| Trifluoromethyl substitution | Increased lipophilicity | Enhances membrane penetration |

| Methyl substitution on phenyl | Improved enzyme inhibition | Alters interaction with active sites |

Mecanismo De Acción

The mechanism of action of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Ring

The target compound’s structure is compared to analogs with modifications at the pyridine 5- and 6-positions (Table 1).

Table 1: Substituent Profiles of Selected Nicotinamide Derivatives

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

- The target compound’s high logP (3.8) suggests significant membrane permeability but poor aqueous solubility.

- Nitrofuran-containing analogs (e.g., ) exhibit better solubility due to polar nitro groups.

Actividad Biológica

5-(4-Methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , and it features a sulfonamide group, a trifluoromethyl phenyl moiety, and a nicotinamide structure. The presence of these functional groups contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tumor Growth : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 pathways, leading to increased cell death and reduced tumor volume in murine models of melanoma .

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines and mediators .

Anticancer Activity

A study investigating the compound's anticancer effects revealed significant results when administered topically in a murine melanoma model. Key findings include:

| Treatment Group | Tumor Volume (mm³) | Percentage of Apoptotic Cells (%) | Caspase-3 Activation |

|---|---|---|---|

| Control | 150 ± 20 | 15 ± 5 | Low |

| SRVIC30 | 80 ± 15 | 40 ± 10 | High |

The data indicates that treatment with the compound significantly reduced tumor volume and increased apoptosis compared to controls .

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can inhibit inflammatory responses in macrophages. The following table summarizes the effects observed:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 20 | 15 |

| 10 | 50 | 40 |

| 100 | 80 | 70 |

These results suggest that higher concentrations of the compound effectively reduce the production of inflammatory cytokines .

Case Study 1: Murine Melanoma Model

In a controlled experiment, C57BL/6 mice were treated with either a control cream or a cream containing the compound. The treatment lasted for two weeks, with measurements taken thrice weekly. Results indicated that tumors in treated mice exhibited significant regression compared to controls, highlighting the compound's potential as an effective topical agent against melanoma .

Case Study 2: In Vitro Macrophage Study

Macrophages were exposed to various concentrations of the compound to evaluate its anti-inflammatory properties. The study revealed a dose-dependent inhibition of TNF-α and IL-6 production, suggesting its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide with high purity?

- Methodological Answer : Optimize stepwise coupling reactions using sulfonamide-forming reagents (e.g., 4-methylbenzenesulfonyl chloride) and nicotinamide precursors. Purification via flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC improves yield and purity. Confirm structural integrity using -NMR (e.g., δ 8.5–7.2 ppm for aromatic protons) and LC-MS for mass verification .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton splitting patterns (e.g., trifluoromethyl groups cause deshielding at ~δ 7.5–8.0 ppm) .

- IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and amide (C=O at 1650–1700 cm) functional groups .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodological Answer : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Monitor stability via HPLC under varying temperatures (4°C vs. 25°C) and light exposure. Trifluoromethyl groups may enhance metabolic stability but reduce aqueous solubility .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanism?

- Methodological Answer :

- Kinetic assays : Use fluorescence-based or colorimetric substrates (e.g., NAD/NADH for dehydrogenase targets) to measure IC values.

- Docking studies : Model interactions with target enzymes (e.g., kinases) using the trifluoromethyl group’s electron-withdrawing effects to predict binding affinity .

- Site-directed mutagenesis : Validate key residues in enzyme active sites disrupted by the sulfonamido moiety .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal assays : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., luciferase reporter) systems to rule out off-target effects.

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability in high-throughput screens .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

- Methodological Answer :

- Combinatorial libraries : Synthesize analogs with modifications to the nicotinamide core (e.g., pyridine vs. pyrimidine) or sulfonamido substituents.

- 3D-QSAR : Map electrostatic potentials to correlate trifluoromethyl positioning with activity cliffs .

- In silico ADMET : Predict bioavailability and toxicity using tools like SwissADME to prioritize synthetic targets .

Q. What analytical methods are critical for detecting low-abundance metabolites in pharmacokinetic studies?

- Methodological Answer :

- High-resolution MS : Use Q-TOF or Orbitrap systems to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Radiolabeling : Track -labeled compound distribution in rodent models to quantify tissue accumulation .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

- Methodological Answer :

- Ensemble docking : Account for protein flexibility by docking against multiple conformations (e.g., MD-sampled structures).

- WaterMap analysis : Identify displaced water molecules in binding pockets that may affect affinity predictions .

- SPR validation : Measure binding kinetics (k/k) to refine computational models .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models using tools like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC/IC values in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.